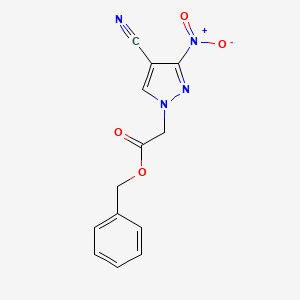![molecular formula C21H26ClN3O4 B4233722 N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide](/img/structure/B4233722.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide
Descripción general
Descripción
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research for its ability to block the excitatory effects of glutamate on neurons.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ligand-binding site, preventing the binding of glutamate and blocking the excitatory effects of glutamate on neurons. This results in a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and acetylcholine. CNQX has also been shown to decrease the levels of intracellular calcium, which is important for neuronal signaling. In addition, CNQX has been shown to have neuroprotective effects, protecting neurons from excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it an ideal tool for studying the role of glutamate in various physiological and pathological conditions. CNQX is also stable and easy to handle, making it a popular choice for researchers.
However, there are also limitations to the use of CNQX in lab experiments. It has been shown to have off-target effects on other receptors, such as the kainate receptor. In addition, CNQX has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Direcciones Futuras
There are several future directions for research involving CNQX. One area of interest is the role of glutamate and the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for a range of neurological disorders. Finally, there is ongoing research into the use of CNQX as a tool for studying synaptic plasticity and learning and memory.
Aplicaciones Científicas De Investigación
CNQX has been used extensively in scientific research to study the role of glutamate in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. CNQX has also been used to study the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)-2,2-dimethylpropyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4/c1-14(2)29-17-8-5-15(6-9-17)20(26)24-13-21(3,4)12-23-19-10-7-16(25(27)28)11-18(19)22/h5-11,14,23H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZPZZFSKGYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4233641.png)
![1-(4-chlorophenyl)-N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4233649.png)
![2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetamide](/img/structure/B4233658.png)
![N-benzyl-4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4233664.png)

![3-tert-butyl-5-(heptafluoropropyl)-1-[hydroxy(phenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4233676.png)
![N-ethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4233691.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233697.png)

![3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233718.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B4233733.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4233735.png)
